METHYL 4-[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZOATE
Beschreibung
Methyl 4-[(2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoyl)amino]benzoate is a complex organic compound with a unique structure that includes a nitro group, a dioxo-isoindole moiety, and a benzoate ester
Eigenschaften
Molekularformel |
C22H21N3O7 |
|---|---|
Molekulargewicht |
439.4g/mol |
IUPAC-Name |
methyl 4-[2-(4-nitro-1,3-dioxoisoindol-2-yl)hexanoylamino]benzoate |
InChI |
InChI=1S/C22H21N3O7/c1-3-4-7-17(19(26)23-14-11-9-13(10-12-14)22(29)32-2)24-20(27)15-6-5-8-16(25(30)31)18(15)21(24)28/h5-6,8-12,17H,3-4,7H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
BYQAWHPUMXIMMG-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZOATE typically involves multiple steps. One common method includes the reaction of 4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindole with hexanoyl chloride to form an intermediate, which is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various ester derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of METHYL 4-[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The nitro group and dioxo-isoindole moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate
- Benzoic acid, 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-methoxyphenoxy]-3-nitro-, methyl ester
Uniqueness
Methyl 4-[(2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoyl)amino]benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
